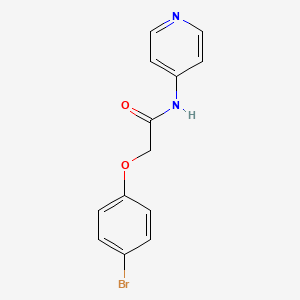

![molecular formula C18H18N4O B5628160 (3R*,4S*)-4-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-amine](/img/structure/B5628160.png)

(3R*,4S*)-4-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives involves condensation reactions, where specific precursors are combined to form more complex structures. For example, the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines leads to pyrazolo[1,5-a]pyrimidines, indicating a versatile approach to synthesizing these compounds (Abdelhamid & Gomha, 2013). Additionally, microwave-assisted synthesis in water has been utilized for the efficient formation of carbonylpyrazolo[3,4-b]pyridine derivatives, showcasing the adaptability of synthesis methods for these molecules (Polo et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives is characterized by their complex arrangement of atoms and the presence of multiple functional groups. Single-crystal X-ray diffraction studies have been instrumental in revealing these structures, providing insights into their crystallographic and molecular symmetry (Hiscock et al., 2019).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridine derivatives undergo various chemical reactions that modify their structure and functionality. Reactions with aldehydes, for instance, yield new chalcone derivatives, demonstrating their chemical versatility (Polo et al., 2017). Their reactivity is further illustrated by the ability to form complexes with metals such as ZnCl2, which affects their phase behavior and fluorescent properties (Hiscock et al., 2019).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyridine derivatives, such as melting points, solidification points, and phase transitions, are influenced by their molecular structure. For example, the ZnCl2 complex of a related ligand exhibits a single crystal-to-crystal phase transition at room to low temperatures, highlighting the unique physical characteristics these compounds can display (Hiscock et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c19-16-12-21(11-15(16)13-6-2-1-3-7-13)18(23)14-10-20-22-9-5-4-8-17(14)22/h1-10,15-16H,11-12,19H2/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJIVQZSXLRWQX-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=C3C=CC=CN3N=C2)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1C(=O)C2=C3C=CC=CN3N=C2)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

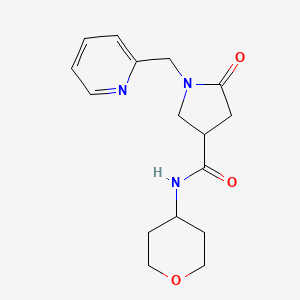

![3-({1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B5628080.png)

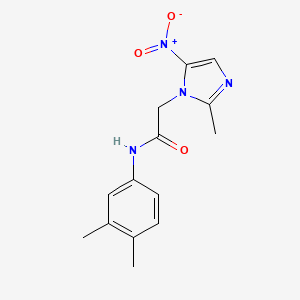

![2-cyclopropyl-4-phenyl-9-(2-pyrazinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628092.png)

![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5628116.png)

![3-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5628121.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5628122.png)

![N-{2-oxo-2-[9-oxo-8-(2-phenylethyl)-2,8-diazaspiro[5.5]undec-2-yl]ethyl}urea](/img/structure/B5628127.png)

![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628134.png)

![ethyl [(4-methyl-6-nitro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5628135.png)

![4-(1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine](/img/structure/B5628142.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5628153.png)

![5-((2S)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B5628163.png)